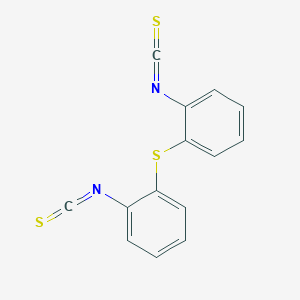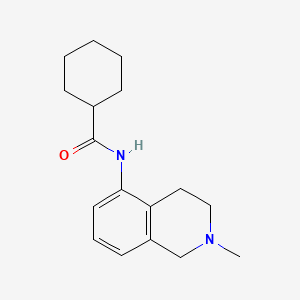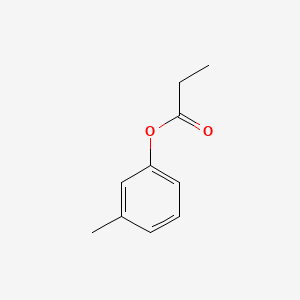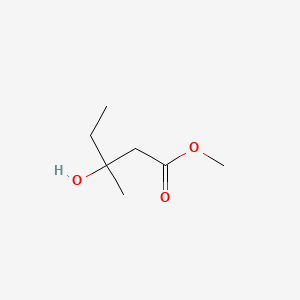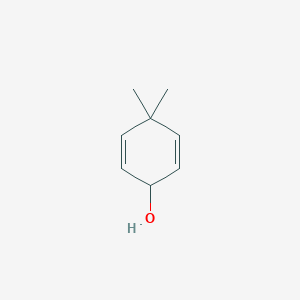
4,4-Dimethylcyclohexa-2,5-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethylcyclohexa-2,5-dien-1-ol is an organic compound with the molecular formula C8H12O It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups at the 4th position and a hydroxyl group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylcyclohexa-2,5-dien-1-ol can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylcyclohexadiene with an oxidizing agent to introduce the hydroxyl group at the 1st position. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance the yield and purity of the final product. The specific details of industrial production methods are proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
4,4-Dimethylcyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 4,4-dimethylcyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 4,4-Dimethylcyclohexanone or 4,4-Dimethylcyclohexanoic acid.
Reduction: 4,4-Dimethylcyclohexanol.
Substitution: 4,4-Dimethylcyclohexyl halides or amines.
科学的研究の応用
4,4-Dimethylcyclohexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4,4-Dimethylcyclohexa-2,5-dien-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4,4-Dimethylcyclohexanol: Similar structure but lacks the double bonds present in 4,4-Dimethylcyclohexa-2,5-dien-1-ol.
4,4-Dimethylcyclohexanone: Contains a ketone group instead of a hydroxyl group.
4,4-Dimethylcyclohexanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Its structure allows for a variety of chemical transformations and interactions, making it a versatile compound in research and industry .
特性
CAS番号 |
51983-41-6 |
|---|---|
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
IUPAC名 |
4,4-dimethylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C8H12O/c1-8(2)5-3-7(9)4-6-8/h3-7,9H,1-2H3 |
InChIキー |
ALMZTERXSYKZQO-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC(C=C1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


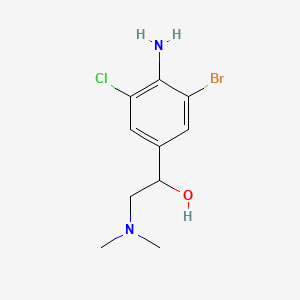
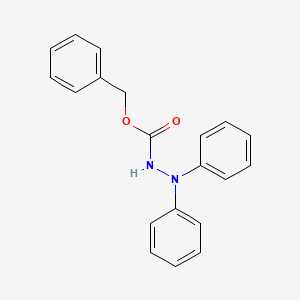
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
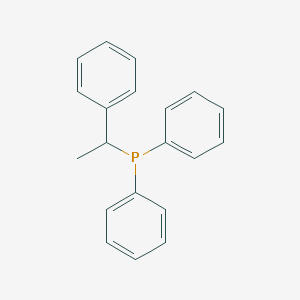
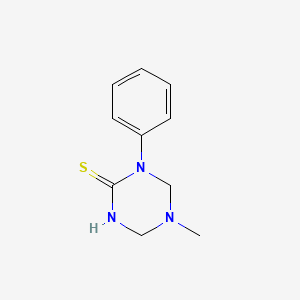
![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
